molecular formula C19H17FN2O4 B337945 METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE

METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE

Cat. No.: B337945
M. Wt: 356.3 g/mol
InChI Key: DVEXQJOLPQHNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is a chemical compound with the molecular formula C19H17FN2O4 and a molar mass of 356.3476832 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group, a pyrrolidinyl ring, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves several steps. One common method includes the reaction of 4-fluorophenylacetic acid with pyrrolidine to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolidinyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.

Properties

Molecular Formula

C19H17FN2O4

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H17FN2O4/c1-26-19(25)12-2-6-15(7-3-12)21-18(24)13-10-17(23)22(11-13)16-8-4-14(20)5-9-16/h2-9,13H,10-11H2,1H3,(H,21,24)

InChI Key

DVEXQJOLPQHNEJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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